Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone, commonly referred to as Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone, is a synthetic compound known for its role as a pan-caspase inhibitor. This compound is significant in biochemical research due to its ability to inhibit various caspase enzymes, which are crucial in the apoptosis pathway. The compound is derived from the methyl ester of Z-Val-Ala-DL-Asp(OMe) and is utilized primarily in studies related to cell death and survival mechanisms.
The synthesis of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of peptide chains on a solid support, facilitating the incorporation of specific amino acid residues.
The molecular structure of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone includes several key components:
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone primarily participates in reactions involving caspases:
The inhibition process involves:
The mechanism by which Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone exerts its effects involves:
Research indicates that this compound can significantly reduce apoptosis in various cellular models by inhibiting specific caspases involved in programmed cell death processes .
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone has several significant applications in scientific research:
Caspase-2 uniquely requires a pentapeptide recognition motif (VDVAD↑) for efficient substrate cleavage, contrasting with the tetrapeptide preferences of most caspases. Structural studies reveal that residues Thr-380 and Tyr-420 in caspase-2’s active site form hydrogen bonds with the P5 valine moiety of substrates like VDVAD. Mutation of Thr-380 reduces catalytic efficiency by 4-fold, while Tyr-420 mutation impairs it by 40-fold, highlighting their critical roles in substrate anchoring [2] [8]. This pentapeptide specificity enables selective targeting by Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone (hereafter VAD-FMK), which incorporates the P5-P1 sequence (Val-Asp-Val-Ala-Asp) to exploit caspase-2’s binding pocket [2] [4].
Caspase-8, though preferring tetrapeptides (IETD↑), retains partial affinity for pentapeptides due to analogous exosite interactions. VAD-FMK’s P5 valine sterically clashes with caspase-8’s shallow S5 subsite, reducing its inhibitory potency against caspase-8 by >20-fold compared to caspase-2. This differential binding is confirmed by crystallography showing caspase-8’s S5 pocket accommodates smaller residues than caspase-2’s deep hydrophobic cleft [4] [8].
Table 1: Structural Determinants of Caspase Selectivity for VAD-FMK
Caspase | Key Binding Residues | Subsite Depth | Steric Constraints |
---|---|---|---|
Caspase-2 | Thr-380, Tyr-420 | Deep hydrophobic pocket | Accommodates bulky P5 valine |
Caspase-8 | Gln-385, Trp-348 | Shallow cleft | Rejects bulky P5 residues |
Caspase-3 | Ser-209, Arg-207 | Moderate depth | Tolerates small P5 residues |
VAD-FMK acts as an irreversible competitive inhibitor due to its C-terminal fluoromethylketone (FMK) warhead. Upon binding the caspase active site, the FMK group undergoes nucleophilic attack by the catalytic cysteine residue (e.g., Cys-320 in caspase-2), forming a thiohemiketal adduct that mimics the tetrahedral transition state of substrate hydrolysis. The fluorine atom facilitates irreversible adduct formation through a "retro-aldol" mechanism, preventing substrate turnover [2] [9].
Enzymatic assays show that FMK-based inhibitors like VAD-FMK exhibit time-dependent inactivation kinetics, with second-order rate constants (kinact/Ki) of 10⁴ M⁻¹s⁻¹ for caspase-2, confirming covalent modification. Control experiments with non-fluorinated methylketone analogs demonstrate reversible inhibition, underscoring fluorine’s role in irreversible binding [9].
VAD-FMK indirectly regulates mitochondrial apoptosis by inhibiting caspase-2-mediated Bid cleavage. Caspase-2 cleaves Bid at Asp-59 to generate tBid, which activates Bax/Bak pores in the mitochondrial outer membrane, triggering cytochrome c release. In cellular models of DNA damage (e.g., etoposide-treated cells), VAD-FMK (10–50 μM) reduces tBid formation by >70%, preventing Bax oligomerization and subsequent cytochrome c release. This effect is absent in caspase-2-knockout cells, confirming target specificity [4] [5].
Notably, VAD-FMK does not inhibit direct MOMP inducers (e.g., BIM peptide), demonstrating its selective action upstream of mitochondrial permeabilization. This positions VAD-FMK as a tool to dissect caspase-2-dependent apoptotic pathways without affecting intrinsic mitochondrial effectors [5].
Endoplasmic reticulum (ER) stress inducers (e.g., tunicamycin) activate caspase-2 via the PIDDosome complex (PIDD-RAIDD-caspase-2), which integrates stress signals with p38 MAPK phosphorylation. VAD-FMK (20 μM) suppresses caspase-2-dependent p38 activation by >60% in ER-stressed cells, disrupting downstream phosphorylation of ATF-2 and CHOP transcription factors. This inhibition attenuates ER stress-induced apoptosis but not autophagy, indicating pathway selectivity [4] [7].
Unexpectedly, VAD-FMK also reduces caspase-8 recruitment to ER stress complexes, suggesting crosstalk between caspase-2 and caspase-8 in unfolded protein response (UPR) signaling. This interplay is validated by co-immunoprecipitation studies showing diminished caspase-8-PIDD interactions in VAD-FMK-treated cells [4].
Kinetic analyses reveal VAD-FMK’s preferential inhibition of caspase-2 (Ki = 0.8 nM) over other caspases. Its pentapeptide backbone confers >100-fold selectivity for caspase-2 versus caspase-3 (Ki = 90 nM) and caspase-9 (Ki = 120 nM), while caspase-8 inhibition remains moderate (Ki = 18 nM) [8]. The FMK warhead enhances potency across caspases but does not alter intrinsic selectivity, which is governed by peptide sequence.
Table 2: Kinetic Parameters of VAD-FMK Against Key Caspases
Caspase | Ki (nM) | Inhibition Mechanism | Selectivity vs. Caspase-2 |
---|---|---|---|
Caspase-2 | 0.8 ± 0.1 | Irreversible | 1-fold (reference) |
Caspase-3 | 90 ± 12 | Irreversible | 112-fold lower |
Caspase-8 | 18 ± 3 | Irreversible | 22-fold lower |
Caspase-9 | 120 ± 15 | Irreversible | 150-fold lower |
Mutagenesis studies confirm that replacing VAD-FMK’s P5 valine with alanine (ADVAD-FMK) reduces caspase-2 affinity by 8-fold (Ki = 6.4 nM), validating the P5 residue’s contribution to specificity. Conversely, truncation to DVAD-FMK abolishes selectivity, emphasizing the necessity of pentapeptide design [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1